
4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is part of a broader class of benzimidazoles that have been studied for various biological activities, including antimicrobial, antihypertensive, and potential antitumor effects . Benzimidazole derivatives are known for their diverse pharmacological properties and have been the subject of numerous synthetic efforts to explore their potential therapeutic applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves multistep reactions starting from o-phenylenediamine or its derivatives. For instance, the synthesis of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives was achieved by treating various substituted prop-2-en-1-ones with phenyl hydrazine . Another example is the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which involved a ring-closing reaction, reduction, and acylation as key steps .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole moiety, which is a fused ring system consisting of benzene and imidazole rings. The structural analysis is often performed using spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray diffraction analysis in some cases . These techniques help in confirming the presence of specific functional groups and the overall molecular architecture of the synthesized compounds.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including condensation, cyclocondensation, and substitution reactions, to introduce different functional groups or to form complex structures. For example, the synthesis of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives involved the reaction of 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine in the presence of manganese(III) acetate . These reactions are crucial for the modification of the benzimidazole core to enhance its biological activity or to impart specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the benzimidazole ring. The introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity and its interaction with biological targets . The absorption ability of phenylazopyrimidones, a class of benzimidazole derivatives, was found to be dependent on the pH and solvent, as well as the nature of the substituents . Additionally, the fluorescent properties of some benzimidazole derivatives have been investigated, which could have implications for their use in imaging or as probes .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine and its derivatives have demonstrated promising antimicrobial properties. Krishnanjaneyulu et al. (2014) synthesized a series of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine, which exhibited significant in vitro antibacterial and antifungal activities against various human pathogenic microorganisms (Krishnanjaneyulu et al., 2014). Similarly, El-Meguid (2014) reported the synthesis of derivatives containing 4-(5-benzoyl-benzoimidazol-2) moiety with significant effectiveness against gram-positive and gram-negative bacteria, and fungi (El-Meguid, 2014).
Heparanase Inhibition
Xu et al. (2006) described a novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of the endo-beta-glucuronidase heparanase, with some derivatives showing good inhibitory activity and oral exposure in mice (Xu et al., 2006).
Antitumor Effects
Bin (2015) synthesized a compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which showed potential antitumor effects and excellent bioactivities (Bin, 2015). Zhao et al. (2015) constructed Zn(II) complexes bearing benzimidazole-based derivatives, demonstrating high cytotoxic properties in vitro against different carcinoma cells (Zhao et al., 2015).
Synthesis and Application in Organic Light-Emitting Diodes (OLEDs)
Ge et al. (2008) prepared solution-processible bipolar molecules containing triphenylamine and benzimidazole moieties, useful in fabricating phosphorescent organic light-emitting diodes (OLEDs), with improved performance due to complete charge localization (Ge et al., 2008).
Wirkmechanismus
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.
Biochemical Pathways
Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNKTCAHTQUVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

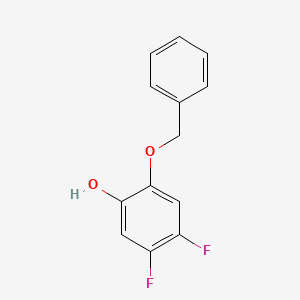
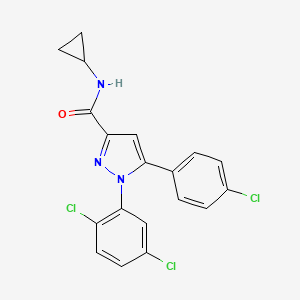


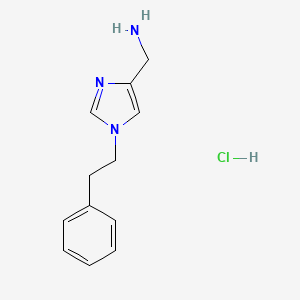
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)

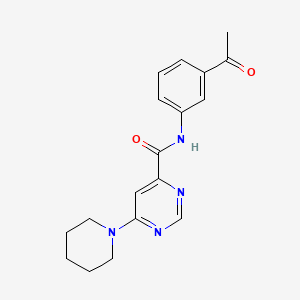
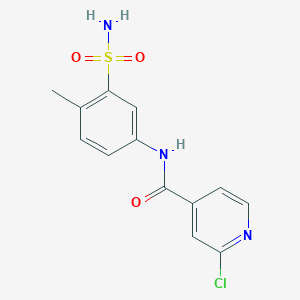
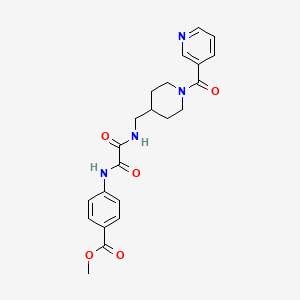
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3001700.png)
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)
methanone](/img/structure/B3001702.png)